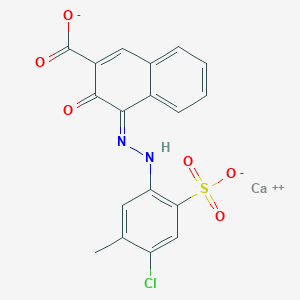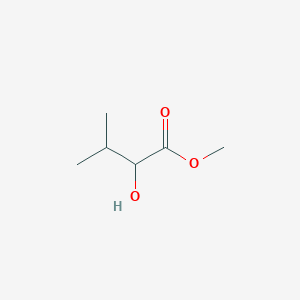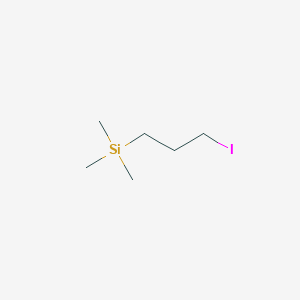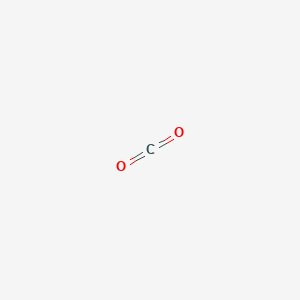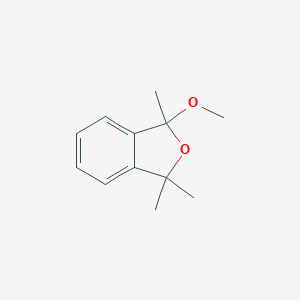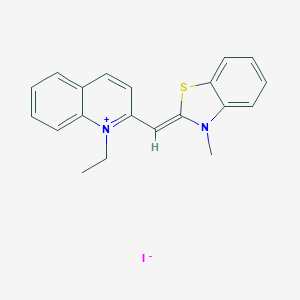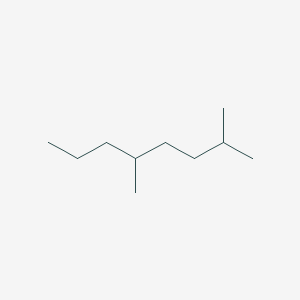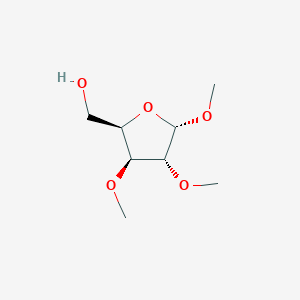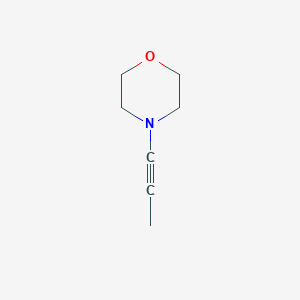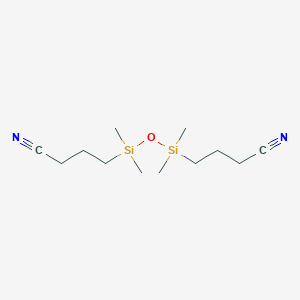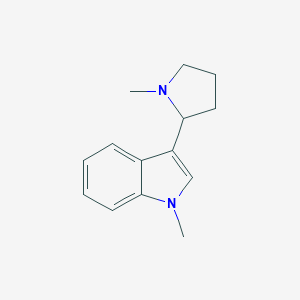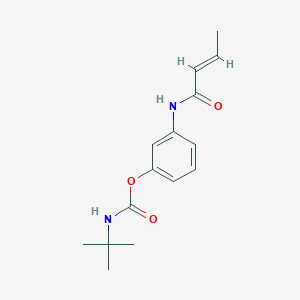
m-Crotonamidophenyl tert-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Crotonamidophenyl tert-butylcarbamate (m-CBPC) is a chemical compound that has gained significant attention in scientific research due to its potent biological activities. It is a carbamate derivative that has been synthesized through a series of chemical reactions. The compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology.
Mecanismo De Acción
The mechanism of action of m-Crotonamidophenyl tert-butylcarbamate is not fully understood. However, it is believed to exert its biological activities by inhibiting certain enzymes and signaling pathways in cells. For example, m-Crotonamidophenyl tert-butylcarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
M-CBPC has been shown to exhibit a range of biochemical and physiological effects. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease. In agriculture, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit insecticidal and fungicidal activities. It has also been shown to exhibit plant growth regulatory effects. In biotechnology, m-Crotonamidophenyl tert-butylcarbamate has been studied for its potential use as a molecular probe for detecting and measuring reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of m-Crotonamidophenyl tert-butylcarbamate for lab experiments is its potent biological activities. This makes it a useful tool for studying various biological processes. However, one of the main limitations of m-Crotonamidophenyl tert-butylcarbamate is its toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Direcciones Futuras
There are several future directions for research on m-Crotonamidophenyl tert-butylcarbamate. One area of research is the development of m-Crotonamidophenyl tert-butylcarbamate-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the development of m-Crotonamidophenyl tert-butylcarbamate-based insecticides and fungicides for use in agriculture. Additionally, there is potential for the development of m-Crotonamidophenyl tert-butylcarbamate-based molecular probes for detecting and measuring reactive oxygen species in cells.
Métodos De Síntesis
The synthesis of m-Crotonamidophenyl tert-butylcarbamate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-crotonamidophenol, which is reacted with tert-butyl chloroformate to form the tert-butyl carbamate derivative. The resulting product is then treated with sodium hydride to form the m-Crotonamidophenyl tert-butylcarbamate compound.
Aplicaciones Científicas De Investigación
M-CBPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit insecticidal and fungicidal activities. It has also been studied for its potential use as a plant growth regulator. In biotechnology, m-Crotonamidophenyl tert-butylcarbamate has been studied for its potential use as a molecular probe for detecting and measuring reactive oxygen species.
Propiedades
Número CAS |
17838-05-0 |
|---|---|
Nombre del producto |
m-Crotonamidophenyl tert-butylcarbamate |
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
[3-[[(E)-but-2-enoyl]amino]phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C15H20N2O3/c1-5-7-13(18)16-11-8-6-9-12(10-11)20-14(19)17-15(2,3)4/h5-10H,1-4H3,(H,16,18)(H,17,19)/b7-5+ |
Clave InChI |
PEEKCTXVTSQPFG-FNORWQNLSA-N |
SMILES isomérico |
C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
SMILES canónico |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Otros números CAS |
17838-05-0 |
Sinónimos |
N-tert-Butylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



